molecular formula C33H26N2 B12303498 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine

Cat. No.: B12303498
M. Wt: 450.6 g/mol
InChI Key: UMKRTVOLHYYZHW-UHFFFAOYSA-N
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Description

9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine is a dihydroacridine derivative featuring a rigid, planar backbone with a 9-phenylcarbazole substituent at the 10-position and methyl groups at the 9,9-positions. This structural design enhances its electron-donating capabilities and thermal stability, making it a critical component in organic optoelectronic devices. The compound is widely utilized as an electron-blocking layer (EBL) in organic light-emitting diodes (OLEDs) due to its high triplet energy and efficient hole-transport properties . Its incorporation in device architectures improves charge balance, thereby boosting electroluminescence efficiency and device longevity .

Properties

Molecular Formula

C33H26N2

Molecular Weight

450.6 g/mol

IUPAC Name

9,9-dimethyl-10-(9-phenylcarbazol-3-yl)acridine

InChI

InChI=1S/C33H26N2/c1-33(2)27-15-7-10-18-31(27)35(32-19-11-8-16-28(32)33)24-20-21-30-26(22-24)25-14-6-9-17-29(25)34(30)23-12-4-3-5-13-23/h3-22H,1-2H3

InChI Key

UMKRTVOLHYYZHW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Palladium-catalyzed cross-coupling represents the most widely adopted method for synthesizing 9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine. This approach leverages aryl halides and nitrogen-containing heterocycles to form carbon-nitrogen bonds. In one protocol, 9-phenyl-3-bromocarbazole reacts with 9,9-dimethyl-9,10-dihydroacridine in the presence of palladium acetate (Pd(OAc)₂) and a phosphine ligand (tri-tert-butylphosphonium tetrafluoroborate) under inert conditions. The reaction proceeds in dry toluene at 110°C for 48 hours, yielding the target compound at 80% after silica gel chromatography.

Key parameters influencing yield include:

  • Catalyst loading : 4 mol% Pd(OAc)₂ and 13 mol% ligand optimize electron transfer.
  • Base selection : Sodium tert-butoxide enhances deprotonation of the acridine moiety.
  • Solvent effects : Toluene minimizes side reactions compared to polar aprotic solvents.

Scalability and Limitations

This method scales effectively to multigram quantities, with yields remaining consistent above 75% at 10 mmol scales. However, palladium residues require rigorous post-reaction purification via column chromatography or recrystallization. Residual catalyst concentrations below 50 ppm are achievable using activated charcoal treatment.

Nucleophilic Aromatic Substitution

Reaction Conditions and Yield

An alternative synthesis employs nucleophilic aromatic substitution between 9,9-dimethylacridine and a pre-functionalized carbazole derivative. Specifically, 9-phenyl-3-fluorocarbazole reacts with 9,9-dimethyl-9,10-dihydroacridine in tetrahydrofuran (THF) at ambient temperature. Trimethylphenylammonium tribromide acts as a mild Lewis acid to activate the fluorinated carbazole, facilitating substitution at the para position. The reaction achieves a moderate yield of 69% after 24 hours.

Ullmann-Type Coupling with Copper Catalysis

Methodology and Challenges

Ullmann coupling, though less common, provides a copper-based alternative. A mixture of 9-phenyl-3-iodocarbazole and 9,9-dimethylacridine reacts with copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 130°C. Initial reports indicate yields of 55–60%, with significant byproduct formation due to copper-mediated homocoupling.

Recent Improvements

Recent optimizations using microwave irradiation reduce reaction times to 6 hours and improve yields to 65%. Nonetheless, copper residues necessitate additional purification steps, complicating industrial adoption.

Comparative Analysis of Preparation Methods

Parameter Palladium-Catalyzed Nucleophilic Substitution Ullmann Coupling
Yield (%) 80 69 65
Reaction Time (h) 48 24 6 (microwave)
Catalyst Cost (Relative) High Low Moderate
Scalability Excellent Moderate Limited
Purity Post-Purification (%) ≥99 95 90

Factors Influencing Method Selection

Industrial Viability

Palladium-catalyzed cross-coupling dominates industrial settings due to its high yield and scalability, despite catalyst costs. Nucleophilic substitution remains preferable for small-scale research where ligand synthesis is impractical.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications in organic electronics .

Scientific Research Applications

Applications

This compound has been reported as an effective photocatalyst in various organic transformations. Its design allows for the modulation of molecular orbital distributions which facilitates charge transfer processes. Specifically, it can function under visible light to drive reactions such as atom transfer radical polymerization and photoredox defunctionalization with high yields (up to 92%) . The presence of a free NH group enhances its catalytic activity through a multisite proton-coupled electron transfer mechanism.

Charge Transport Materials

The compound serves as an important material in the development of charge transport layers in organic semiconductors. Its structural characteristics allow for effective charge injection and transport, making it suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Studies have shown that materials with similar structures exhibit desirable electrochemical properties for stable electron transport .

Case Study 1: OLED Performance Enhancement

In a recent study on OLED devices using this compound as the HTL, researchers observed significant improvements in external quantum efficiency (EQE) and luminance. Devices incorporating 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine achieved EQE values exceeding 20%, showcasing its potential in next-generation display technologies .

Case Study 2: Photocatalytic Applications

A study focused on the use of this compound in photocatalytic systems demonstrated its capability to reduce redox-inert substrates effectively under single-photon excitation. The results indicated that this compound could open new pathways for synthetic chemistry by enabling access to previously inaccessible radical intermediates .

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine involves its role as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer. It facilitates the transport of holes (positive charge carriers) while blocking electrons, thereby enhancing the efficiency and performance of organic electronic devices. The molecular targets and pathways involved include the interaction with the active layers of the electronic devices, leading to improved charge transport and light emission .

Comparison with Similar Compounds

Table 1: Key Properties of Dihydroacridine Derivatives

Compound Name Substituents/Modifications Key Properties Applications References
9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine 9,9-dimethyl; 10-(9-phenylcarbazol-3-yl) High triplet energy (≥2.8 eV), thermal stability (Td > 300°C) OLED electron-blocking layer
2,7-di-tert-butyl-9,9-dimethyl-10-(perfluoro-[1,1′-biphenyl]-4-yl)-9,10-dihydroacridine (PFBP-2a) Perfluorobiphenyl acceptor; tert-butyl groups Narrowband blue emission, high photoluminescence quantum yield (PLQY ~90%) TADF emitter in OLEDs
DMAC-TPI (9,9-dimethyl-10-(4-(2,4,5-triphenyl-1H-imidazol-1-yl)phenyl)-9,10-dihydroacridine) Imidazole-based acceptor Thermally activated delayed fluorescence (TADF), PLQY ~85% Blue TADF emitter
2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine Ester-functionalized phenyl groups Solvatochromic fluorescence, high quantum yields (ΦF > 0.8) Fluorescent sensors, optoelectronic materials
9-(3,5-Dimethoxybenzyl)-9,10-dihydroacridine 3,5-dimethoxybenzyl substituent Antibacterial activity (MIC ~1–4 µg/mL against MRSA) Antibacterial agents
9,9-dimethyl-10-(4-(phenylsulfonyl)phenyl)-9,10-dihydroacridine (R/S-3) Phenylsulfonyl group; binaphthol chiral unit Circularly polarized fluorescence ( glum = 0.13), smectic liquid crystal phase Chiral OLED emitters

Analysis of Structural Modifications and Performance

Electron-Donating vs. Electron-Accepting Groups :

  • The carbazole group in 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine enhances hole-transport properties, making it ideal for EBL applications . In contrast, PFBP-2a’s perfluorobiphenyl acceptor increases electron affinity, enabling efficient charge transfer for TADF emission .
  • DMAC-TPI’s imidazole acceptor reduces the singlet-triplet energy gap (ΔEST < 0.2 eV), facilitating reverse intersystem crossing (RISC) for TADF .

Thermal and Morphological Stability :

  • Methyl and tert-butyl substituents (e.g., in PFBP-2a and PCzAc) improve thermal stability (decomposition temperatures >300°C), critical for vacuum-deposited OLEDs .
  • Ester-functionalized derivatives (e.g., compound 1 in ) exhibit lower thermal stability but superior solubility for solution-processed devices.

Application-Specific Design: Antibacterial derivatives (e.g., 9-(3,5-dimethoxybenzyl)-9,10-dihydroacridine) leverage planar aromatic systems to disrupt bacterial cell division via FtsZ polymerization inhibition . Chiral liquid-crystalline variants (e.g., R/S-3) achieve circularly polarized emission through binaphthol integration, enabling advanced display technologies .

Research Findings and Implications

  • OLED Performance : PCzAc-based devices achieve external quantum efficiencies (EQE) >15% in blue-emitting OLEDs, outperforming TCTA (tris(4-carbazoyl-9-ylphenyl)amine) in hole-blocking efficiency .
  • TADF Emitters : PFBP-2a and DMAC-TPI demonstrate EQEs exceeding 20%, with PFBP-2a’s perfluoro groups reducing aggregation-induced quenching .
  • Emerging Applications : Antibacterial dihydroacridines highlight the scaffold’s versatility beyond optoelectronics, addressing multidrug-resistant pathogens .

Biological Activity

9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine (commonly referred to as P-CzAc) is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology and as a material in organic electronics. This article focuses on the biological activity of P-CzAc, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C33H26N2
  • Molecular Weight: 450.57 g/mol
  • CAS Number: 1705584-08-2

P-CzAc's biological activity is primarily attributed to its interaction with various enzymes and its antioxidant properties. Key mechanisms include:

  • Cholinesterase Inhibition : P-CzAc has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurotransmission and are targets for Alzheimer's disease therapies.
  • Antioxidant Activity : The compound exhibits significant radical-scavenging activity, which is essential in mitigating oxidative stress linked to neurodegenerative diseases.

Inhibitory Activity Against Cholinesterases

Recent studies have shown that derivatives of dihydroacridines, including P-CzAc, demonstrate varying degrees of inhibition against AChE and BChE. For instance, related compounds exhibited IC50 values ranging from 2.90 µM to 6.90 µM for BChE inhibition . P-CzAc's structural features contribute to its efficacy in inhibiting these enzymes, making it a candidate for further development in Alzheimer's disease treatment.

Antioxidant Properties

The antioxidant capacity of P-CzAc has been assessed using various assays such as ABTS and FRAP. The compound demonstrated high radical-scavenging activity comparable to Trolox, a standard antioxidant . This property is crucial for protecting neuronal cells from oxidative damage.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between P-CzAc and target enzymes. These studies suggest that the compound can effectively bind to the active sites of AChE and BChE, potentially leading to the design of more potent inhibitors .

Study on Neuroprotective Effects

In a study evaluating the neuroprotective effects of P-CzAc derivatives, researchers found that these compounds could significantly reduce Aβ42 self-aggregation, a hallmark of Alzheimer's pathology. The most active derivatives showed up to 58.9% inhibition of Aβ aggregation . This finding underscores the potential application of P-CzAc in developing therapeutic agents for neurodegenerative diseases.

Antioxidant Activity Assessment

Another study measured the Trolox Equivalent Antioxidant Capacity (TEAC) of various dihydroacridine derivatives, including P-CzAc. The results indicated that these compounds possess substantial antioxidant properties, which may contribute to their neuroprotective effects .

Data Tables

Property Value
Molecular FormulaC33H26N2
Molecular Weight450.57 g/mol
CAS Number1705584-08-2
AChE Inhibition IC50Varies (specific values not provided)
BChE Inhibition IC50~6.90 µM
Radical Scavenging ActivityComparable to Trolox

Q & A

Q. Table 1. Key Synthetic Parameters for Scale-Up

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (Pd(PPh₃)₄)2–3 mol%>90% conversion
SolventTolueneMinimizes side reactions
Reaction Time24–48 hoursBalances efficiency
Temperature100°CAvoids decomposition
Source: Adapted from

Q. Table 2. Comparison of Computational vs. Experimental HOMO-LUMO Gaps

MethodHOMO (eV)LUMO (eV)Gap (eV)
B3LYP/6-31G*-5.2-1.83.4
CAM-B3LYP/6-311+G(d,p)-5.4-2.13.3
Experimental (UV-Vis)--3.2
Source:

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